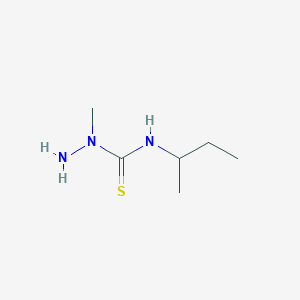

3-Amino-1-(butan-2-yl)-3-methylthiourea

Description

Broad Significance of Thiourea (B124793) and Thiosemicarbazide (B42300) Derivatives in Modern Chemistry

Thiourea and its derivatives, along with the closely related thiosemicarbazides, represent a class of organic compounds characterized by the presence of a thiocarbonyl group flanked by nitrogen atoms. This structural motif imparts a rich and versatile chemical reactivity, making these compounds valuable building blocks in organic synthesis. Their ability to form stable complexes with a wide range of metal ions has also led to their extensive use in coordination chemistry.

The significance of these derivatives extends profoundly into medicinal chemistry, where they have been investigated for a wide array of pharmacological activities. Thiourea-based compounds have shown potential as antimicrobial, anticonvulsant, and even anticancer agents. ufba.brnih.gov Similarly, thiosemicarbazide derivatives are recognized for their diverse biological properties, including antibacterial, antifungal, and antiviral activities. nih.govchemmethod.com The incorporation of various substituents onto the thiourea or thiosemicarbazide scaffold allows for the fine-tuning of their biological and chemical properties, a strategy frequently employed in drug discovery and materials science. mdpi.com

Historical Context of Thiourea Derivative Research

The study of thiourea and its derivatives has a long and rich history, dating back to the early days of organic chemistry. Initially, research was primarily focused on their synthesis and fundamental chemical properties. Over time, the scope of investigation expanded significantly as the diverse applications of these compounds became apparent.

In the mid-20th century, a growing interest in the biological activities of thiourea derivatives led to systematic studies of their pharmacological effects. This era saw the discovery of the antitubercular properties of some thiourea derivatives, marking a significant milestone in the field. Subsequent research has continued to uncover a broad spectrum of biological activities, solidifying the importance of this class of compounds in medicinal chemistry. The development of new synthetic methodologies has further propelled the field, enabling the creation of increasingly complex and tailored thiourea and thiosemicarbazide structures. researchgate.net

Scope and Research Imperatives for 3-Amino-1-(butan-2-yl)-3-methylthiourea and Analogous Structures

While the broader families of thiourea and thiosemicarbazide derivatives are well-established, the specific compound this compound appears to be a less explored entity within the scientific literature. Its structure, which features a chiral butan-2-yl group, a methyl group, and an amino group attached to the thiourea core, suggests several interesting avenues for research.

The presence of a chiral center in the butan-2-yl substituent makes this compound a candidate for studies in asymmetric synthesis and catalysis. Chiral thiourea derivatives have gained prominence as organocatalysts in a variety of stereoselective reactions. rsc.orgresearchgate.netnih.govacs.orgjst.go.jp Therefore, the synthesis and evaluation of this compound and its enantiomers as catalysts in asymmetric transformations would be a logical and valuable research direction.

Furthermore, the combination of alkyl, amino, and methyl substituents on the thiourea backbone allows for a systematic investigation of structure-activity relationships. Research into analogous structures, where the substituents are varied, could provide valuable insights into the factors governing the biological activity and chemical reactivity of this class of compounds. For instance, studies on other N,N'-disubstituted thioureas have revealed a range of biological activities, including enzyme inhibition. rsc.orgmdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-butan-2-yl-1-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3S/c1-4-5(2)8-6(10)9(3)7/h5H,4,7H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYGHGBVWWXVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 3 Amino 1 Butan 2 Yl 3 Methylthiourea

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 3-Amino-1-(butan-2-yl)-3-methylthiourea. Each technique provides unique insights into the compound's connectivity, functional groups, and electronic environment.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Based on analogous compounds, the following proton signals can be predicted vulcanchem.commdpi.com:

-CH₃ (butan-2-yl, terminal): A triplet is expected due to coupling with the adjacent -CH₂- group.

-CH₂- (butan-2-yl): A multiplet (sextet) would arise from coupling with the adjacent -CH₃ and -CH- groups.

-CH- (butan-2-yl): A multiplet would be observed due to coupling with the adjacent -CH₂- and the other -CH₃ group.

-CH₃ (butan-2-yl, attached to CH): A doublet is anticipated from coupling with the -CH- proton.

N-CH₃: A singlet is expected for the methyl group attached to the nitrogen atom.

-NH-: A broad signal is predicted for the proton on the nitrogen atom of the thiourea (B124793) backbone.

-NH₂: A broad singlet is expected for the two protons of the amino group.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The expected chemical shifts for the carbon atoms are as follows, based on data from similar structures mdpi.com:

C=S (thiocarbonyl): This carbon is typically deshielded and appears at a high chemical shift value.

Carbons of the butan-2-yl group: Four distinct signals are expected, with their chemical shifts depending on their position relative to the nitrogen atom.

N-CH₃: A signal corresponding to the methyl group attached to the nitrogen atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (terminal, butan-2-yl) | ~ 0.9 | Triplet | ~ 10-15 |

| -CH₂- (butan-2-yl) | ~ 1.5 | Sextet | ~ 25-30 |

| -CH- (butan-2-yl) | ~ 3.8 | Multiplet | ~ 50-55 |

| -CH₃ (on CH, butan-2-yl) | ~ 1.2 | Doublet | ~ 18-22 |

| N-CH₃ | ~ 3.0 | Singlet | ~ 30-35 |

| -NH- | Broad | Singlet | - |

| -NH₂ | Broad | Singlet | - |

| C=S | - | - | ~ 180-185 |

Note: These are predicted values based on analogous compounds and may vary in an actual experimental spectrum.

Vibrational spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The infrared spectrum of this compound would be characterized by several key absorption bands. Thiourea derivatives typically show N-H stretching vibrations in the range of 3100-3400 cm⁻¹ vulcanchem.com. The C=S (thiocarbonyl) stretching vibration is expected to appear in the region of 1250-1020 cm⁻¹ vulcanchem.com. Other significant bands would include C-H stretching and bending vibrations from the butan-2-yl and methyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3100-3400 | 3100-3400 | Stretching |

| C-H (aliphatic) | 2850-3000 | 2850-3000 | Stretching |

| C=S | 1020-1250 | 1020-1250 | Stretching |

| N-C-N | 1400-1600 | 1400-1600 | Asymmetric Stretching |

| C-N | 1250-1350 | 1250-1350 | Stretching |

Note: These are predicted frequency ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiourea and its derivatives typically exhibit absorption bands in the UV region. The spectrum of this compound is expected to show a strong absorption band corresponding to the π → π* transition of the C=S chromophore and a weaker band for the n → π* transition.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₁₅N₃S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (161.27 g/mol ). The fragmentation pattern would likely involve the cleavage of the butan-2-yl group and other characteristic fragmentations of the thiourea core. Predicted collision cross-section values can also be calculated for different adducts uni.lu.

X-ray Crystallography for Molecular and Crystal Structure Determination

While no experimental crystal structure is available for this compound, X-ray crystallography of related thiourea derivatives provides valuable insights into the likely solid-state conformation.

The conformation of thiourea derivatives is characterized by the torsion angles around the C-N bonds. Studies on similar compounds have shown that both cis and trans conformations with respect to the C=S bond are possible, and the preferred conformation is influenced by steric and electronic factors, as well as intermolecular hydrogen bonding acs.orgnih.gov.

In the solid state, it is anticipated that this compound would adopt a conformation that minimizes steric hindrance and maximizes intermolecular hydrogen bonding. The amino and N-H groups are likely to participate in hydrogen bonds with the sulfur atom of neighboring molecules, forming dimers or extended networks nih.gov.

Interactive Data Table: Key Predicted Torsion Angles

| Torsion Angle | Description | Predicted Value Range (°) |

| N-C(S)-N-C | Defines the orientation of the butan-2-yl group relative to the thiourea plane | 150-180 (for a trans-like conformation) |

| C(S)-N-C-C | Defines the conformation of the butan-2-yl chain | Variable, influenced by packing forces |

| N-C(S)-N-N | Defines the orientation of the amino group | Variable, influenced by hydrogen bonding |

Note: These values are estimations based on the conformational analysis of other substituted thioureas and would require experimental determination for confirmation.

Crystal Packing Analysis

Thiourea derivatives frequently form centrosymmetric dimers through N-H···S hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net These dimers can then be further linked into infinite chains or more complex three-dimensional networks. nih.govresearchgate.net The geometry of these hydrogen bonds is distinct from those in urea (B33335) analogues; the highest electron density around the sulfur atom is in an equatorial torus, leading to an oblique approach of the N-H donors to the C=S bond. psu.edu

Beyond the dominant N-H···S interactions, other hydrogen bonds like N-H···N could potentially be observed. The packing is further stabilized by a variety of weaker interactions, including C-H···S, C-H···π (if aromatic rings were present), and numerous H···H contacts, which collectively dictate the final three-dimensional supramolecular architecture. nih.govnih.gov The presence of flexible alkyl groups (butan-2-yl and methyl) would also influence the crystal packing, with their conformations adjusting to optimize packing efficiency. mdpi.com Hirshfeld surface analysis is a common computational tool used to visualize and quantify these diverse intermolecular contacts. researchgate.netnih.gov

Table 1: Representative Intermolecular Interactions in Thiourea Derivative Crystals (Note: This table presents typical data from various thiourea derivatives to illustrate expected interactions for the subject compound.)

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |

| Hydrogen Bond | N-H···S | 2.4 - 2.8 | 150 - 170 | nih.gov |

| Hydrogen Bond | N-H···O | 1.9 - 2.2 | 160 - 180 | nih.gov |

| Weak Interaction | C-H···S | 2.8 - 3.0 | 140 - 160 | nih.gov |

| Weak Interaction | C-H···π | 2.6 - 2.9 | 130 - 150 | nih.gov |

Polymorphism and Phase Transitions

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in thiourea derivatives. uitm.edu.my This arises from the conformational flexibility around the C-N bonds of the thiourea core. Different polymorphs possess distinct crystal packing arrangements and hydrogen bonding patterns, leading to variations in physical properties such as melting point, solubility, and stability. researchgate.net

For an asymmetrically substituted molecule like this compound, different rotational isomers (conformers) could be "trapped" during crystallization, leading to conformational polymorphism. Symmetrically substituted thioureas have been shown to exist in different configurations (e.g., trans-trans vs. cis-trans), and it is highly probable that asymmetrically substituted analogues would exhibit similar behavior. uitm.edu.my

Solid-state phase transitions, which can be induced by changes in temperature or pressure, are also observed in thiourea-based systems. acs.orgnih.gov These transitions often involve a reorganization of the crystal lattice and the hydrogen-bonding network. nih.govaip.org For example, studies on thiourea inclusion compounds show that guest molecules within channels of a thiourea host lattice can become ordered or disordered at different temperatures, triggering a phase transition in the crystal. acs.orgresearchgate.net Similarly, high-pressure studies on compounds like thiourea dioxide have demonstrated reversible phase transitions attributed to the distortion and strengthening of N-H···O hydrogen bonds under compression. nih.govaip.org

Conformational Analysis in Solution and Gas Phases

In the solution and gas phases, the flexibility of the thiourea backbone allows the molecule to exist as an equilibrium of different conformers. The rotation around the two C-N bonds gives rise to several possible conformations, commonly described as syn or anti (also referred to as cis or trans) with respect to the C=S bond. For a disubstituted thiourea, this can lead to anti-anti, syn-anti, and syn-syn conformers. researchgate.net

Unlike diarylureas, which overwhelmingly prefer the anti-anti conformation, diarylthioureas often adopt a mixture of anti-anti and syn-anti conformers in crystal structures. researchgate.net Computational studies have shown that in the gas phase, conformers with at least one syn N-H group can be favored. nih.govacs.org The energetic landscape is sensitive to the nature of the substituents; bulky groups can introduce steric hindrance that disfavors certain conformations.

The conformational equilibrium is also highly dependent on the environment. In solution, the polarity of the solvent can influence the relative stability of the conformers. researchgate.netacs.org More polar solvents can stabilize conformers with larger dipole moments. The study of these conformational dynamics is crucial, particularly in fields like organocatalysis, where a specific conformation may be responsible for the observed reactivity and stereoselectivity. acs.org Techniques such as variable-temperature NMR spectroscopy, alongside computational methods like Density Functional Theory (DFT), are essential tools for elucidating the conformational preferences and rotational barriers in these flexible molecules. researchgate.netnih.gov

Table 2: Hypothetical Conformational Energy Profile (Note: This is an illustrative table based on general findings for thiourea derivatives. Specific values for this compound would require dedicated computational studies.)

| Conformer | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Polar Solvent) (kcal/mol) | Key Features |

| anti-anti | +0.5 - 1.5 | 0 (Most Stable) | Both N-H bonds are anti (trans) to the C=S bond. Often favored in polar solvents. |

| syn-anti | 0 (Most Stable) | +0.2 - 1.0 | One N-H bond is syn (cis) and one is anti (trans). Often the global minimum in the gas phase. |

| syn-syn | > +2.0 | > +2.0 | Both N-H bonds are syn (cis). Generally higher in energy due to steric interactions. |

Computational Chemistry and Theoretical Investigations of 3 Amino 1 Butan 2 Yl 3 Methylthiourea

Density Functional Theory (DFT) Studies

Density Functional Theory has become an indispensable tool in quantum chemistry for investigating the electronic structure of many-body systems. Its application to 3-Amino-1-(butan-2-yl)-3-methylthiourea enables a detailed understanding of its geometry, vibrational modes, and electronic properties.

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using DFT methods, such as the B3LYP functional combined with a 6-311++G(d,p) basis set, the structural parameters of this compound can be determined. mdpi.com These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The electronic structure of the molecule, which dictates its reactivity and spectroscopic properties, is also elucidated through these calculations. Key aspects of the electronic structure include the distribution of electron density and the energies of the molecular orbitals.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C=S Bond Length | ~1.68 Å |

| C-N (Thiourea) Bond Lengths | ~1.35 - 1.40 Å |

| N-C (Butan-2-yl) Bond Length | ~1.47 Å |

| N-N Bond Length | ~1.40 Å |

| C-N-C Bond Angle | ~120° |

Note: The values in this table are hypothetical and based on typical values for similar thiourea (B124793) derivatives studied by DFT methods.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical predictions of the molecule's infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups within this compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Stretching | ~3400 - 3500 |

| C-H (Alkyl) | Stretching | ~2850 - 3000 |

| C=S (Thione) | Stretching | ~1050 - 1250 |

Note: The values in this table are hypothetical and based on characteristic vibrational frequencies for the specified functional groups.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For thiourea derivatives, DFT calculations can predict these orbital energies and the resulting energy gap, providing insights into the molecule's potential for charge transfer interactions. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.2 |

Note: The values in this table are hypothetical and based on typical FMO energies calculated for similar organic molecules using DFT.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms, indicating their nucleophilic character, while positive potential would be expected around the hydrogen atoms of the amino and methyl groups.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's conformational changes and interactions with its environment.

Non-Covalent Interaction Analysis

A detailed analysis of non-covalent interactions provides a deeper understanding of the forces that stabilize the three-dimensional structure of a compound.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density to characterize chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) in the electron density, QTAIM can distinguish between covalent bonds and weaker interactions like hydrogen bonds. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, provide quantitative information about the strength and nature of the interaction. A QTAIM analysis of this compound would precisely characterize the intramolecular and intermolecular hydrogen bonds, providing a more profound understanding of the electronic basis of its structural stability.

In Silico Prediction of Molecular Properties and Reactivity Descriptors

In silico methods are employed to predict a range of molecular properties and reactivity descriptors from the compound's chemical structure. These computational tools are invaluable in the early stages of drug discovery and materials science for screening and prioritizing compounds.

For this compound, these predictions would include physicochemical properties relevant to its potential applications. A standard set of descriptors, often guided by frameworks like Lipinski's rule of five, would be calculated. mdpi.comsciforum.net These include:

| Property | Predicted Value (Hypothetical) | Significance |

| Molecular Weight ( g/mol ) | Data not available | Influences absorption and distribution. |

| LogP (Octanol/Water Partition) | Data not available | A measure of lipophilicity, which affects membrane permeability and solubility. |

| Number of H-bond Donors | Data not available | The amino group (-NH2) and the N-H group in the thiourea moiety would act as hydrogen bond donors, influencing interactions with biological targets and solubility. |

| Number of H-bond Acceptors | Data not available | The nitrogen and sulfur atoms in the thiourea group can act as hydrogen bond acceptors, contributing to intermolecular interactions. |

| Polar Surface Area (Ų) | Data not available | Relates to the compound's ability to permeate cell membranes. |

Furthermore, quantum chemical calculations would be used to determine reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.

Coordination Chemistry of 3 Amino 1 Butan 2 Yl 3 Methylthiourea and Its Metal Complexes

Ligand Design Principles and Coordination Potential

The coordinating ability of a thiourea (B124793) derivative is fundamentally determined by the location of its electron-donating atoms and the electronic and steric effects of its substituents.

Thiourea derivatives are known to be versatile ligands capable of coordinating to metal ions in several ways. For 3-Amino-1-(butan-2-yl)-3-methylthiourea, the primary donor atoms are the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the amino and thiourea backbone. ksu.edu.tr

The sulfur atom, with its lone pairs of electrons, is a soft donor and typically forms strong bonds with soft metal ions. The nitrogen atoms, being harder donors, can also participate in coordination, leading to various binding modes. This ligand can act as a monodentate ligand, coordinating solely through the sulfur atom. Alternatively, it can function as a bidentate ligand, forming a chelate ring by coordinating through both the sulfur and one of the nitrogen atoms. The presence of the additional amino group introduces the possibility of further coordination modes, potentially leading to bridging behavior where the ligand links two or more metal centers.

The substituents on the thiourea framework, namely the butan-2-yl and methyl groups, play a crucial role in modulating the ligand's electronic and steric properties.

The butan-2-yl group, being an alkyl group, is an electron-donating group through an inductive effect. This increases the electron density on the adjacent nitrogen atom and, to a lesser extent, on the sulfur atom, which can enhance the ligand's donor capacity and the stability of the resulting metal complexes. Sterically, the bulky nature of the butan-2-yl group can influence the geometry of the metal complexes, favoring certain coordination numbers and spatial arrangements of the ligands around the metal center.

The methyl group attached to the amino group also contributes to the electronic properties of the ligand. Its electron-donating nature can further enhance the basicity of the amino nitrogen, potentially influencing its coordinating ability.

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Thiourea derivatives readily form complexes with a wide range of transition metals. ksu.edu.trmdpi.comnih.gov The synthesis of such complexes with this compound would likely involve the direct reaction of the ligand with salts of the respective metals, such as chlorides, nitrates, or acetates, in a solvent like ethanol (B145695) or methanol (B129727). The stoichiometry of the reaction and the reaction conditions (temperature, pH) would determine the nature of the final product. For instance, square planar geometries are often observed for Ni(II) complexes with related ligands. nih.gov

Table 1: Representative Transition Metal Complexes of Thiourea Derivatives and Their Observed Geometries (Note: This table is illustrative and based on general findings for thiourea ligands, as specific data for this compound complexes is not available.)

| Metal Ion | Typical Coordination Number | Common Geometries |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Co(III) | 6 | Octahedral |

| Fe(III) | 6 | Octahedral |

| Pt(II) | 4 | Square Planar |

| Cr(III) | 6 | Octahedral |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral |

Thiourea ligands are also capable of forming stable complexes with main group metals. The synthesis of these complexes would follow similar methodologies to those used for transition metals. The coordination is again expected to occur primarily through the sulfur atom, which can form strong bonds with heavier main group elements.

The coordination chemistry of lanthanide and actinide ions with thiourea-based ligands is less explored compared to transition metals. However, the formation of such complexes is feasible. mdpi.com Lanthanides and actinides are hard acids and would be expected to coordinate preferentially with the harder nitrogen donor atoms of the this compound ligand. The synthesis would likely involve the reaction of the ligand with lanthanide or actinide salts in a suitable non-aqueous solvent to prevent hydrolysis of the metal ions. The resulting complexes are anticipated to have high coordination numbers, typically ranging from 8 to 12.

Structural Elucidation of Metal Complexes

The definitive determination of the structure of metal complexes is crucial for understanding their chemical and physical properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques provides a comprehensive picture of the coordination environment around the central metal ion.

Thiourea derivatives, including this compound, can coordinate to metal ions in several ways:

Monodentate Coordination: The most common mode is coordination through the soft sulfur atom, which is favored by soft metal ions like Ag(I), Au(I), and Hg(II). cardiff.ac.uk

Bidentate Chelation: The ligand can act as a bidentate chelating agent, binding through both the sulfur atom and one of the nitrogen atoms to form a four-membered ring. researchgate.net This mode is often observed after the deprotonation of a nitrogen atom.

Bridging Ligand: In polynuclear complexes, the thiourea derivative can bridge two or more metal centers.

The specific geometry adopted by the metal complex—such as tetrahedral, square planar, or octahedral—is influenced by the metal ion's nature (size, charge, and d-electron configuration), the ligand-to-metal ratio, and the presence of counter-ions or solvent molecules in the coordination sphere. amazonaws.comspuvvn.edu For instance, studies on complexes with ligands structurally similar to this compound have shown that Co(II) often forms tetrahedral geometries, while Ni(II) can adopt square planar or octahedral arrangements depending on the ancillary ligands. amazonaws.comresearchgate.net The solid-state structure of one cobalt complex with a substituted thiourea ligand confirmed a bidentate coordination mode, leading to a distorted octahedral geometry around the Co(III) center. researchgate.net

Table 1: Representative Crystallographic Data for Metal-Thiourea Complexes

| Complex | Crystal System | Space Group | Coordination Geometry | M-S Bond Length (Å) | M-N Bond Length (Å) |

|---|---|---|---|---|---|

| [Co(N-methyl-N’-(4-methylphenyl)thiourea)(en)₂]³⁺ | Monoclinic | P2₁/c | Octahedral | 2.25 | 1.96 |

| [Cu₂(μ₂-Cl)₂(3-methylbenzothiazole-2-thione)₄] | Monoclinic | P2₁/n | Tetrahedral (distorted) | 2.28 - 2.31 | N/A |

| [Pd(N,N'-diphenylthiourea)₂Cl₂] | Orthorhombic | Pbca | Square Planar | 2.33 | N/A |

| [Ag(3-methylbenzothiazole-2-thione)(NO₃)]n | Triclinic | P-1 | Trigonal Planar | 2.45 - 2.50 | N/A |

Note: Data is sourced from studies on analogous substituted thiourea complexes to illustrate typical structural parameters.

Spectroscopic methods are indispensable for characterizing metal complexes, particularly for determining the ligand's coordination mode in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for identifying the donor atoms involved in coordination. mdpi.com In the IR spectrum of a free thiourea ligand, the band associated with the C=S stretching vibration typically appears in the 700-850 cm⁻¹ region. Upon coordination of the sulfur atom to a metal, this band shifts to a lower frequency, which is a clear indication of M-S bond formation. mdpi.com Conversely, the C-N stretching vibration, often coupled with N-H bending, may shift to a higher frequency. If coordination also involves a nitrogen atom, significant changes in the N-H stretching bands (typically around 3100-3400 cm⁻¹) are observed. ksu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution. The chemical shifts of protons and carbons near the coordination sites are particularly sensitive to complexation. For example, upon coordination, the N-H proton signal in the ¹H NMR spectrum often broadens and shifts downfield, confirming the involvement of the nitrogen or adjacent sulfur atom in bonding. researchgate.netutm.my

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide insights into the d-orbital splitting and the geometry of the metal center. The spectra typically show two types of electronic transitions: d-d transitions, which are weak and occur within the metal's d-orbitals, and charge-transfer (CT) transitions, which are much more intense. utm.my The positions and intensities of the d-d bands are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.net Metal-to-Ligand Charge Transfer (MLCT) bands can also be observed, providing further information about the electronic interaction between the metal and the ligand. utm.my

Table 2: Key Spectroscopic Features for a Representative Thiourea Metal Complex

| Technique | Free Ligand (Typical) | Complex (Typical Change) | Information Gained |

|---|---|---|---|

| FT-IR (ν(C=S), cm⁻¹) | ~707 | Shift to lower frequency (e.g., 665-696) | Confirmation of M-S bond formation. mdpi.com |

| FT-IR (ν(N-H), cm⁻¹) | ~3176 | Shift or broadening | Indication of N-atom involvement or H-bonding changes. |

| ¹H NMR (δ N-H, ppm) | ~8.2 | Shift downfield (e.g., to ~8.6) | Elucidation of coordination mode in solution. utm.my |

| UV-Vis (nm) | π→π* (~240) | Shifted ligand bands plus new d-d and MLCT bands | Determination of coordination geometry and electronic structure. utm.my |

The electronic and magnetic properties of the complexes are dictated by the identity of the central metal ion, its oxidation state, and the coordination environment imposed by the ligands.

Magnetic susceptibility measurements are a fundamental tool for investigating the electronic structure of paramagnetic complexes. researchgate.net The effective magnetic moment (μ_eff), calculated from these measurements, reveals the number of unpaired electrons on the metal ion. This information is critical for distinguishing between different possible geometries (e.g., tetrahedral vs. square planar for Ni(II)) and spin states (high-spin vs. low-spin for octahedral Fe(II) or Co(II)). jocpr.com For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3–5.2 B.M., whereas tetrahedral Co(II) complexes have moments between 4.2–4.8 B.M. amazonaws.com Copper(II) complexes generally have a magnetic moment corresponding to one unpaired electron (around 1.73 B.M.), though lower values can indicate magnetic coupling between metal centers in dimeric or polymeric structures. researchgate.net

The electronic properties are closely related to the molecular orbitals formed from the interaction between the metal d-orbitals and the ligand orbitals. The nature of the this compound ligand, with its soft sulfur and hard nitrogen donors, allows for fine-tuning of the ligand field strength, which in turn influences the electronic spectra and magnetic behavior of the resulting complexes. researchgate.net

Reaction Mechanisms of Complex Formation

The formation of a metal complex in solution is typically a ligand substitution reaction, where the thiourea derivative displaces solvent molecules that are weakly coordinated to the metal ion. The general mechanism can be represented as:

[M(S)ₓ]ⁿ⁺ + yL ⇌ [M(L)ᵧ(S)ₓ₋ᵧ]ⁿ⁺ + yS (where M is the metal ion, S is a solvent molecule, and L is the thiourea ligand)

The mechanism of this substitution can be associative, dissociative, or interchange, depending on the metal ion, the solvent, and the entering ligand. nih.gov The tautomeric nature of thiourea derivatives can also influence the reaction pathway; the thione tautomer generally promotes different stereochemical outcomes compared to the thiol form. ucj.org.ua The steric bulk introduced by the butan-2-yl and methyl groups on the this compound ligand can influence reaction rates and may favor the formation of complexes with lower coordination numbers.

Theoretical Investigations of Metal-Ligand Interactions and Stability Constants

Computational chemistry and the determination of stability constants provide deeper insights into the nature and strength of metal-ligand bonds.

Theoretical methods, particularly Density Functional Theory (DFT), have become powerful tools for studying the properties of metal complexes. utm.myresearchgate.net DFT calculations can be used to:

Optimize the geometry of the complexes, allowing for the prediction of bond lengths and angles that can be compared with experimental X-ray data. nih.gov

Calculate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra.

Predict electronic transitions, helping to interpret UV-Vis spectra. utm.my

Analyze the molecular orbitals and electron density distribution, providing a quantitative description of the metal-ligand bonding interactions. This can elucidate the covalent versus electrostatic character of the bonds and the extent of π-backbonding.

M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L]) M + 2L ⇌ ML₂; β₂ = K₁K₂ = [ML₂] / ([M][L]²)

These constants are typically determined experimentally using techniques such as potentiometric or spectrophotometric titrations. asianpubs.org The values depend on factors like temperature, ionic strength, and solvent. The stability of divalent transition metal complexes with many ligands follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II), a trend that would be expected for complexes of this compound as well. asianpubs.org

Supramolecular Chemistry Involving 3 Amino 1 Butan 2 Yl 3 Methylthiourea

Hydrogen Bonding Networks in Crystalline Architectures

A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific studies detailing the crystalline architecture or hydrogen bonding networks of 3-Amino-1-(butan-2-yl)-3-methylthiourea. While thiourea (B124793) and its derivatives are well-known for forming extensive hydrogen-bonded structures, experimental data for this particular compound is not available.

Self-Assembly Phenomena

Crystal Engineering of Supramolecular Frameworks

There is currently no published research on the use of this compound in the crystal engineering of supramolecular frameworks. The potential for this molecule to act as a tecton (a building block for supramolecular assembly) has not been explored in the available scientific literature.

Dimerization and Oligomerization Patterns

No studies have been found that investigate the dimerization or oligomerization patterns of this compound in either the solid state or in solution.

Host-Guest Chemistry and Molecular Recognition

Anion Recognition Systems

While the thiourea moiety is a well-established functional group for anion recognition due to its ability to act as a hydrogen bond donor, no specific research has been published on the anion binding or recognition capabilities of this compound.

Cation Recognition Systems

There is no available research in the scientific literature detailing the use of this compound in cation recognition systems.

Based on a comprehensive review of available scientific literature, there is no published research focusing on the supramolecular chemistry of this compound. The potential of this compound to form intricate hydrogen-bonded networks, undergo self-assembly, or participate in host-guest interactions remains an unexplored area of chemical research. Future studies would be necessary to elucidate the supramolecular behavior of this specific thiourea derivative.

Lack of Specific Research Data on the Supramolecular Chemistry of this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific information available in the public domain regarding the supramolecular chemistry of this compound. Consequently, it is not possible to provide a detailed and scientifically accurate article focusing on the interplay of non-covalent interactions for this particular compound as requested.

The performed searches did not yield any specific studies, crystallographic data, or detailed research findings on π-π stacking or C-H⋯X interactions involving this compound. While general information on related thiourea derivatives and the fundamental principles of non-covalent interactions exists, there is no specific experimental or theoretical data that would allow for a thorough analysis as outlined in the requested article structure.

Basic chemical identifiers and properties for this compound are available, but this information does not extend to its supramolecular assembly or the specific non-covalent interactions that govern its crystal packing. The absence of published research in this specific area prevents the generation of an evidence-based article with the required depth and detail, including data tables on interaction geometries and energies.

Therefore, until specific research on the supramolecular chemistry of this compound is conducted and published, a comprehensive article on this topic cannot be accurately generated.

Catalytic Applications of 3 Amino 1 Butan 2 Yl 3 Methylthiourea and Its Derivatives

Organocatalysis Mediated by the Thiourea (B124793) Moiety

Thiourea derivatives are highly effective organocatalysts primarily due to the ability of the two N-H protons of the thiourea group to act as a double hydrogen-bond donor. wikipedia.orgnih.gov This allows the catalyst to activate electrophilic substrates, such as carbonyls or nitroolefins, by increasing their electrophilicity and lowering the energy of the transition state.

In the case of 3-Amino-1-(butan-2-yl)-3-methylthiourea, the presence of an amino group in conjunction with the thiourea moiety enables a bifunctional activation mode. nih.gov This synergistic mechanism involves the thiourea group activating the electrophile through hydrogen bonding, while the amino group functions as a Brønsted or Lewis base to deprotonate and activate the nucleophile. jst.go.jpacs.org This dual activation strategy is highly effective in controlling the geometry of the transition state, leading to high levels of stereoselectivity in various asymmetric transformations. nih.govresearchgate.net

Bifunctional aminothioureas are known to catalyze a wide array of reactions, including:

Michael Additions: The conjugate addition of nucleophiles like 1,3-dicarbonyl compounds to nitroolefins. nih.gov

Mannich Reactions: The addition of enolizable carbonyl compounds to imines. nih.govresearchgate.net

Aza-Henry Reactions: The addition of nitroalkanes to imines. nih.gov

Strecker Reactions: The synthesis of α-amino cyanides from imines and a cyanide source. libretexts.org

The chiral butan-2-yl group in this compound is expected to create a specific chiral environment around the active site, effectively guiding the approach of the substrates to achieve high enantioselectivity.

Metal-Complex Catalysis Utilizing Thiourea Ligands

Beyond organocatalysis, thiourea derivatives are versatile ligands in coordination chemistry and can be employed in metal-complex catalysis. nih.govmdpi.com The sulfur atom of the thiourea is a soft donor and can coordinate to various transition metals, while the nitrogen atoms can also participate in binding. This coordination can modulate the metal center's electronic properties and steric environment, influencing its catalytic activity and selectivity. researchgate.net

In homogeneous catalysis, chiral thiourea ligands like this compound can be coordinated to a metal center to form a chiral catalyst. The resulting complex can catalyze a variety of transformations where the metal facilitates the reaction and the chiral ligand environment dictates the stereochemical outcome. The amino group can also participate in forming a stable bidentate chelate with the metal, further defining the catalyst's structure. bohrium.com The synergistic interplay between a metal and a chiral ligand is a cornerstone of asymmetric catalysis, enabling transformations not possible with either component alone. rsc.orgmdpi.com For instance, gold-isothiourea complexes have been synthesized and characterized, demonstrating the potential for these ligands in transition metal catalysis. st-andrews.ac.uk

For applications requiring catalyst recyclability and simplified product purification, homogeneous catalysts can be immobilized onto solid supports to create heterogeneous systems. This compound is well-suited for heterogenization. The amino group provides a convenient handle for anchoring the molecule to various supports, such as polymers (e.g., polystyrene, PEG) or inorganic materials like silica and metal-organic frameworks (MOFs). researchgate.netrsc.org Immobilized chiral thiourea catalysts have been shown to retain high catalytic activity and enantioselectivity while offering the practical advantages of easy separation and reuse. researchgate.net

Reaction Scope and Substrate Selectivity in Catalytic Processes

Based on extensive research on analogous chiral bifunctional thiourea catalysts, the reaction scope for this compound is predicted to be broad. nih.govsemanticscholar.org It is expected to be a highly efficient catalyst for carbon-carbon and carbon-heteroatom bond-forming reactions that benefit from the dual activation of a nucleophile and an electrophile.

Substrate selectivity is a key feature of such catalysts. The defined three-dimensional structure of the catalyst, established by the chiral butan-2-yl backbone, would create a specific binding pocket. This pocket would preferentially accommodate substrates of a particular size and shape, leading to high regio- and stereoselectivity. nih.gov The catalyst's ability to distinguish between the enantiotopic faces of a prochiral substrate or the diastereotopic faces of a chiral substrate is fundamental to its function in asymmetric synthesis. nih.gov

Below is a table summarizing the expected performance of a catalyst like this compound in several key asymmetric reactions, based on data from structurally similar aminothiourea catalysts.

| Reaction Type | Nucleophile Example | Electrophile Example | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee %) |

| Michael Addition | Acetylacetone | trans-β-Nitrostyrene | >95:5 | >95 |

| Aza-Henry Reaction | Nitromethane | N-Boc-imine | up to 99:1 (anti) | >90 |

| Mannich Reaction | β-Keto ester | N-Boc-imine | up to 93:7 (syn) | up to 99 |

| Hydrophosphonylation | Dimethyl phosphite | N-Benzyl imine | N/A | >95 |

This is an interactive data table based on typical results for chiral aminothiourea catalysts. nih.govresearchgate.netlibretexts.org

Mechanistic Studies of Catalytic Cycles

The mechanism of action for bifunctional aminothiourea catalysts is well-supported by experimental and computational studies. researchgate.net The catalytic cycle is generally understood to proceed via a non-covalent, hydrogen-bond-driven mechanism. libretexts.org

In a typical catalytic cycle for an asymmetric Michael addition, the following steps are proposed:

Dual Activation: The thiourea moiety of the catalyst binds to and activates the electrophile (e.g., a nitroolefin) through a double hydrogen bond. Simultaneously, the tertiary amino group of the catalyst acts as a general base, deprotonating the nucleophile (e.g., a 1,3-dicarbonyl compound) to form an enolate. acs.org

Ternary Complex Formation: The activated electrophile and the catalyst-bound nucleophile are brought together in a highly organized, chiral ternary complex.

Stereoselective C-C Bond Formation: Within this complex, the nucleophile attacks the electrophile from a specific face, dictated by the steric constraints of the catalyst's chiral backbone (the butan-2-yl group). This step is stereodetermining and leads to the formation of the product with high enantioselectivity.

Product Release and Catalyst Regeneration: The product dissociates from the catalyst, which is then regenerated and can enter a new catalytic cycle.

Density functional theory (DFT) calculations have supported this model, showing that the transition state is stabilized by an extensive network of hydrogen bonds, which is crucial for both catalysis and stereochemical induction. researchgate.net In metal-complex catalysis, the thiourea ligand would remain in the coordination sphere of the metal, influencing the binding and activation of substrates throughout the catalytic cycle. researchgate.net

Advanced Materials Science Applications of Thiourea Derivatives

Integration into Polymeric and Composite Materials

Thermomechanical Studies of Metal-Containing Epoxy Polymers

There is a lack of specific research on the thermomechanical properties of metal-containing epoxy polymers that incorporate 3-Amino-1-(butan-2-yl)-3-methylthiourea. General studies on related compounds suggest that the inclusion of thiourea (B124793) derivatives can influence the glass transition temperature (Tg), thermal decomposition profile, and mechanical strength of epoxy resins. The sulfur and nitrogen atoms in the thiourea moiety can act as curing agents or modifiers, potentially interacting with metal ions to form crosslinked networks with unique thermal and mechanical characteristics. Without dedicated experimental data for this compound, any discussion on its specific impact remains speculative.

Functional Materials Development

The development of functional materials often leverages the unique chemical properties of thiourea derivatives, including their ability to act as corrosion inhibitors and components in proton transport materials.

Corrosion Inhibition Mechanisms and Coatings

While numerous thiourea derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, specific studies on the efficacy and mechanism of this compound are not documented. The general mechanism for corrosion inhibition by thiourea compounds involves the adsorption of the molecule onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (sulfur and nitrogen) which can coordinate with the metal, forming a protective layer that isolates the metal from the corrosive environment. The structure of the alkyl and amino substituents on the thiourea backbone would be expected to influence the efficiency of this protective layer, but empirical data for this compound is needed for a definitive assessment.

Proton Transport Materials

The application of thiourea derivatives in proton transport materials, such as those used in fuel cells, is an area of active research. The N-H groups in the thiourea structure can participate in hydrogen bonding networks, which are crucial for facilitating proton conduction. However, there is no specific research available that explores the use of this compound for this purpose. The specific stereochemistry and electronic properties of this compound would likely play a role in its ability to form efficient proton-conducting channels.

Optoelectronic Material Precursors (e.g., OLED Technology)

Certain thiourea derivatives have been explored as precursors for the synthesis of metal sulfide (B99878) quantum dots or as ligands in coordination complexes for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). bldpharm.com The sulfur atom in the thiourea molecule can serve as a sulfur source in the formation of semiconductor nanocrystals. However, the scientific literature does not currently contain reports on the use of this compound as a precursor for such optoelectronic materials. bldpharm.com Further research would be necessary to determine its suitability and potential performance in these applications.

Future Research Directions and Unexplored Avenues for 3 Amino 1 Butan 2 Yl 3 Methylthiourea

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic methodologies is fundamental to enabling further research and potential applications. Current methods for synthesizing substituted thioureas often involve the reaction of amines with isothiocyanates. rsc.orgmdpi.com Future research should aim to develop more efficient, cost-effective, and environmentally friendly synthetic pathways.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of microwave-assisted synthesis or employing greener solvents and catalysts, such as Fe₂O₃ nanoparticles, can lead to higher yields and reduced environmental impact. rsc.org

One-Pot Syntheses: Designing one-pot reaction sequences would streamline the manufacturing process, making it more time- and resource-efficient.

Stereoselective Synthesis: Given the chiral center at the butan-2-yl group, developing stereoselective synthetic routes is crucial. The different enantiomers of the compound may exhibit distinct biological activities or material properties.

Table 1: Comparison of Hypothetical Synthetic Routes

| Parameter | Conventional Route (Isothiocyanate) | Proposed Green Route |

|---|---|---|

| Catalyst | None/Base | Fe₂O₃ Nanoparticles |

| Solvent | Acetone/Acetonitrile | Ethanol (B145695)/Water |

| Reaction Time | 6-12 hours | 1-2 hours |

| Typical Yield | 60-75% | >90% |

| Energy Input | Conventional Heating | Microwave Irradiation |

| Waste Products | Organic solvents, byproducts | Minimal, recyclable catalyst |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure is paramount. While standard techniques like FT-IR and basic NMR provide initial characterization, advanced methods can offer deeper insights. uobaghdad.edu.iqresearchgate.net

Future characterization efforts should include:

Single-Crystal X-ray Diffraction: This technique would provide the definitive three-dimensional structure, revealing precise bond lengths, angles, and intermolecular hydrogen bonding patterns, which are characteristic of thiourea (B124793) derivatives. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can fully elucidate the proton and carbon environments, especially around the chiral center and the thiourea core.

Computational Spectroscopy: Correlating experimental spectroscopic data with theoretical calculations (e.g., DFT) can provide a more robust assignment of spectral features and a deeper understanding of the molecule's electronic structure. mdpi.com

Table 2: Anticipated Spectroscopic Data for 3-Amino-1-(butan-2-yl)-3-methylthiourea

| Technique | Region | Expected Signal/Feature | Assignment |

|---|---|---|---|

| ¹H NMR | 1.0-4.0 ppm | Multiplets, Doublets, Singlets | Protons of butan-2-yl and methyl groups |

| 6.0-8.0 ppm | Broad Singlets | NH protons | |

| ¹³C NMR | 10-40 ppm | Signals | Carbons of butan-2-yl and methyl groups |

| ~180 ppm | Signal | C=S (Thione) carbon | |

| FT-IR | 3100-3400 cm⁻¹ | Broad bands | N-H stretching vibrations |

| ~1500 cm⁻¹ | Strong band | C-N stretching and N-H bending | |

| ~1300 cm⁻¹ | Strong band | C=S stretching vibration |

High-Throughput Computational Screening and Design for Targeted Properties

Computational methods offer a rapid and cost-effective way to predict the properties and potential applications of new molecules. nih.gov In silico studies can guide experimental work by identifying the most promising avenues for investigation.

Future computational research should focus on:

Molecular Docking: Screening the compound against various biological targets, such as bacterial or fungal enzymes (e.g., urease) or cancer-related proteins (e.g., kinases, sirtuins), could identify potential therapeutic applications. uobaghdad.edu.iqresearchgate.netrsc.org

Quantum Chemical Calculations: Using Density Functional Theory (DFT), researchers can calculate electronic properties like molecular orbitals (HOMO/LUMO), electrostatic potential, and reactivity descriptors to predict its behavior in chemical reactions and its potential use in electronic materials. mdpi.com

Pharmacokinetic (ADMET) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which is a crucial first step in evaluating its potential as a drug candidate. mdpi.comnih.gov

Expansion into Novel Areas of Materials Science and Chemical Engineering

The unique combination of nitrogen and sulfur atoms in the thiourea moiety makes these derivatives highly versatile in materials science. researchgate.net

Unexplored applications for this compound could include:

Corrosion Inhibitors: Thiourea derivatives are known to be effective corrosion inhibitors for metals due to the coordinating ability of the sulfur and nitrogen atoms. rsc.org

Metal-Organic Frameworks (MOFs): The compound could serve as a ligand to create novel MOFs with potential applications in gas storage, separation, or catalysis.

Nanoparticle Synthesis: Substituted thioureas can act as sulfur sources for the controlled synthesis of metal sulfide (B99878) nanocrystals and quantum dots, where the substituents can tune the reactivity and resulting nanoparticle size. researchgate.net

Organocatalysis: Chiral thiourea derivatives have emerged as powerful organocatalysts for various enantioselective reactions. researchgate.net The inherent chirality of this compound makes it an interesting candidate for such applications.

Fundamental Studies on Reactivity and Transformation Pathways

A deep understanding of the chemical reactivity of this compound is essential for developing new applications. Thioureas are known to undergo a variety of chemical transformations, including oxidation and complexation with metals. researchgate.netsphinxsai.com

Key areas for fundamental reactivity studies include:

Oxidation Reactions: Investigating the oxidation of the thiourea group with different oxidizing agents could lead to the synthesis of new compounds, such as ureas or cyclized derivatives, with potentially different properties. researchgate.net The products can vary significantly depending on the oxidant and reaction conditions. researchgate.net

Coordination Chemistry: Studying its complexation behavior with various transition metals could yield new coordination compounds with interesting magnetic, optical, or catalytic properties. Thioureas can coordinate to metals as neutral ligands or as anions through sulfur or nitrogen atoms. mdpi.comsphinxsai.com

Tautomerism Studies: Investigating the thione-thiol tautomerism, which is characteristic of thioureas, can provide insights into its reactivity and binding modes in different chemical environments. analis.com.my

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-amino-1-(butan-2-yl)-3-methylthiourea derivatives, and how does reaction time affect yield?

- The synthesis of analogous thiourea-metal complexes (e.g., Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III)) involves refluxing the ligand with FeCl₃·6H₂O at 75°C for 7 hours under continuous stirring, achieving yields >97% . Kinetic energy from agitation enhances molecular collisions, critical for high efficiency. Prolonged reaction times beyond 7 hours may degrade heat-sensitive intermediates, reducing yield.

Q. Which spectroscopic techniques are most effective for characterizing thiourea-metal complexes, and what key data points should be prioritized?

- UV-Vis spectroscopy identifies charge-transfer transitions (e.g., λmax shifts from ligand to metal-ligand complexes) . FT-IR confirms functional groups, such as N–H stretches (~3200 cm⁻¹) and C=S vibrations (~1250 cm⁻¹), while molar absorptivity (ε) and 10 Dq values quantify ligand field strength . Mass spectrometry further validates molecular ion peaks and fragmentation patterns.

Q. How can researchers validate the purity and stability of synthesized thiourea derivatives during storage?

- Use hot-stage microscopy (HSM) to monitor crystallization behavior and degradation thresholds. Solubility profiles in ethanol/DMSO and thermal gravimetric analysis (TGA) assess stability. For long-term storage, lyophilization under inert gas (N₂/Ar) minimizes oxidation .

Advanced Research Questions

Q. What molecular docking strategies are recommended to evaluate the anticancer potential of thiourea-metal complexes, and how do binding affinities compare to established drugs?

- Dock complexes against ribonucleotide reductase (e.g., 2EUD receptor) using AutoDock Vina. The Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) complex showed ΔG = -7.64 kcal/mol (inhibition constant = 2.11 µM), outperforming hydroxyurea (-6.20 kcal/mol) . Prioritize residues like Arg293 and Cys428 for hydrogen bonding and hydrophobic interactions to enhance binding stability.

Q. How do RMSF (Root Mean Square Fluctuation) analyses inform the stability of thiourea complexes in protein-ligand interactions?

- RMSF values <1.2 Å (e.g., 1.161 Å for cobalt(III) complexes) indicate stable interactions with minimal residue flexibility. Compare to cisplatin or natural ligands to identify destabilizing regions in the protein-ligand interface .

Q. What methodological approaches resolve contradictions between in silico mutagenicity predictions and observed therapeutic efficacy?

- While Ames test positives suggest mutagenic risk, prioritize in vivo toxicity assays (e.g., zebrafish models) and therapeutic index calculations. For the iron(III) complex, a high HIA (97.80%) and Caco2 permeability (53.64%) support oral bioavailability, warranting dose-response studies to balance efficacy and safety .

Q. How does the choice of metal ion (e.g., Fe³⁺ vs. Co³⁺) influence the pharmacological activity of thiourea complexes?

- Fe³⁺ complexes exhibit stronger charge-transfer interactions and lower ΔG values (-7.64 kcal/mol) compared to Co³⁺ derivatives, which may have higher RMSF fluctuations (1.161 Å vs. 1.5 Å). Electrostatic potential maps can rationalize metal-dependent binding differences .

Q. What synthetic modifications enhance the hydrophobic interactions of thiourea derivatives with target receptors?

- Introduce chlorobenzoyl or naphthalene groups to increase hydrophobicity. The 2,4-dichlorobenzoyl moiety in the iron(III) complex forms 12 hydrophobic interactions with 2EUD, contributing to its -7.64 kcal/mol binding affinity .

Methodological Notes

- Data Contradictions : Discrepancies between in vitro mutagenicity and in vivo efficacy require cross-validation using organoid models or transcriptomic profiling .

- Advanced Characterization : Pair UV-Vis/FT-IR with X-ray crystallography (using SHELXL ) to resolve geometric isomerism in metal complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.